3-Deoxycaryoptinol

Overview

Description

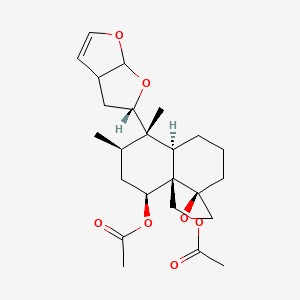

3-Deoxycaryoptinol is a clerodane diterpenoid, a type of secondary metabolite found in various plant species, fungi, bacteria, and marine sponges . It is known for its complex bicyclic structure containing 20 carbon atoms and a decalin core . This compound has been isolated from the leaves of the medicinal plant Clerodendrum infortunatum and is recognized for its potential biological activities, including anticancer and antioxidant properties .

Mechanism of Action

Target of Action

Clerodin, also known as 3-Deoxycaryoptinol, is a diterpenoid isolated from the medicinal plant Clerodendrum infortunatum . The primary targets of Clerodin are human breast carcinoma cells (MCF-7), where it shows toxicity .

Mode of Action

Clerodin interacts with its targets by binding to target proteins . This binding potential was evaluated through docking studies . The anticancer mechanism of Clerodin was validated by its enhanced capacity to produce intracellular reactive oxygen species (ROS) and to lower the reduced glutathione content in MCF-7 cells .

Biochemical Pathways

The compound’s ability to produce intracellular ros and lower the reduced glutathione content in mcf-7 cells suggests that it may affect oxidative stress pathways .

Pharmacokinetics

The pharmacokinetic properties of Clerodin, including its absorption, distribution, metabolism, and excretion (ADME), were evaluated through ADMET analysis . .

Result of Action

The result of Clerodin’s action is the induction of toxicity in MCF-7 cells . This is achieved through the production of intracellular ROS and the reduction of glutathione content in these cells . These effects contribute to the compound’s potential as an anticancer agent .

Action Environment

As a natural product derived from the medicinal plant clerodendrum infortunatum , it is likely that factors such as the plant’s growth conditions and extraction methods could influence the compound’s properties and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clerodin involves several steps, including the cyclization of geranylgeranyl pyrophosphate to form the clerodane skeleton . Various synthetic methods have been employed to construct the decalin core, such as Diels-Alder reactions, ene reactions, alkylation, Dieckmann condensation, and Michael reactions . These reactions are carried out under specific conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of clerodin typically involves the extraction and purification from natural sources, such as the leaves of Clerodendrum infortunatum . Advanced techniques like single-crystal X-ray diffraction and electronic circular dichroism analysis are used to determine the chemical structures and absolute stereochemical configurations of clerodin .

Chemical Reactions Analysis

Types of Reactions

3-Deoxycaryoptinol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in the reactions of clerodin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of clerodin include oxidized derivatives, reduced forms, and substituted compounds with different functional groups . These products are valuable for further research and potential therapeutic applications.

Scientific Research Applications

3-Deoxycaryoptinol has been extensively studied for its scientific research applications in various fields:

Comparison with Similar Compounds

3-Deoxycaryoptinol is part of the clerodane diterpenoid family, which includes over 1300 compounds with diverse biological activities . Similar compounds include:

Salvinorin A: A trans-neoclerodane diterpene with hallucinogenic properties.

Ajugarins: Insect antifeedant compounds extracted from bugleweeds.

Cascarillin: A clerodane diterpenoid with potential therapeutic applications.

This compound stands out due to its unique combination of anticancer, antioxidant, and insect antifeedant activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name |

[(4R,4aR,5S,7R,8S,8aR)-8-[(5S)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h7,9,14,17-21H,5-6,8,10-13H2,1-4H3/t14-,17?,18-,19+,20+,21?,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIWQELMLPUFOS-OPVWAJEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3CC4C=COC4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-71-1 | |

| Record name | Caryoptinol, 3-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does clerodin exert its antifeedant activity?

A1: While the precise mechanism remains to be fully elucidated, studies suggest that clerodin interacts with insect chemoreceptors, primarily those located in the mouthparts. [, ] This interaction disrupts the insect's feeding behavior, leading to reduced food consumption. [, ] Research on Spodoptera littoralis larvae indicates that clerodin's antifeedant effect might involve both the activation of specific deterrent cells and the inhibition of cells sensitive to feeding stimulants. []

Q2: Does clerodin exhibit any other biological activities apart from its antifeedant properties?

A2: Yes, research has revealed that clerodin also possesses cytotoxic activity. A study on human breast carcinoma cell line (MCF-7) demonstrated that clerodin induces cytotoxicity by increasing intracellular reactive oxygen species (ROS) production and decreasing reduced glutathione content within MCF-7 cells. [] Additionally, clerodin exhibits antifungal activity against plant pathogenic fungi such as Fusarium oxysporum and Verticillium tricorpus. []

Q3: What are the downstream effects of clerodin's interaction with tubulin in cells?

A3: Clerodin demonstrates colchicine-like effects by destabilizing microtubules. [] This destabilization disrupts the formation of mitotic spindles, leading to mitotic arrest at the metaphase stage. [, ] Consequently, clerodin treatment results in an increased frequency of polyploid cells, as observed in Allium cepa and radish. []

Q4: What is the molecular formula and weight of clerodin?

A4: Clerodin has the molecular formula C24H34O7 and a molecular weight of 434.52 g/mol. [, ]

Q5: What spectroscopic techniques are commonly employed for clerodin's structural elucidation?

A5: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural characterization of clerodin and its derivatives. [, , , ] Infrared (IR) spectroscopy is also employed to analyze functional groups present in the molecule. [] X-ray crystallography provided crucial insights into the absolute configuration of clerodin and its derivatives. [, ]

Q6: Does the stereochemistry of clerodin impact its biological activity?

A7: Yes, stereochemistry plays a crucial role. Research on neo-clerodane diterpenoids, including clerodin, against Leptinotarsa decemlineata Say (Colorado potato beetle) revealed that compounds with an unusual R-configuration at the C-11 position displayed notable antifeedant activity. [] This highlights the importance of stereochemical considerations when investigating the biological properties of clerodin and its analogs.

Q7: What challenges arise regarding the stability and formulation of clerodin for potential applications?

A8: Clerodin and its derivatives are known to be sensitive to certain conditions. For example, the tetrahydrofurofuran moiety in these compounds can be labile during purification procedures. [] The use of methanol-water mixtures during reversed-phase HPLC purification, for example, can lead to the formation of epimeric mixtures instead of the desired 14-hydro-15-hydroxyclerodin derivatives. [] This sensitivity necessitates careful consideration during extraction, isolation, and formulation processes to maintain stability and prevent degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.